molecular formula C17H12N2O3 B6300440 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide CAS No. 1022652-51-2

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide

Cat. No.: B6300440
CAS No.: 1022652-51-2
M. Wt: 292.29 g/mol
InChI Key: VMRKJXUNOQSWOD-UHFFFAOYSA-N
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Description

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol . This compound is characterized by the presence of a benzamide group attached to an indanone moiety through a methylene bridge. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide typically involves the condensation of 1,3-indandione with benzamide in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or indanones.

Scientific Research Applications

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid
  • 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzaldehyde

Comparison

Compared to similar compounds, 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzamide is unique due to its specific structural features, such as the presence of the benzamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c18-17(22)10-4-3-5-11(8-10)19-9-14-15(20)12-6-1-2-7-13(12)16(14)21/h1-9,20H,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRKJXUNOQSWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC(=C3)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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